molecular formula C39H64Na2O15S2 B1249826 Clathsterol

Clathsterol

Cat. No.: B1249826
M. Wt: 883 g/mol
InChI Key: HACDCFFQGRQGEQ-FYVHBMJCSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Clathsterol is a sulfated sterol isolated from marine sponges of the genus Clathria. It was first identified in 2001 from the Red Sea sponge Clathria sp. and has since garnered attention for its antiviral properties, particularly against HIV-1 reverse transcriptase (RT) and SARS-CoV-2 . Structurally, this compound features a steroidal core modified with a sulfate group, which is critical for its bioactivity. Its synthesis has been achieved through advanced organic chemistry strategies, confirming the stereochemistry of its side chain and enabling further pharmacological studies .

Properties

Molecular Formula

C39H64Na2O15S2

Molecular Weight

883 g/mol

IUPAC Name

disodium;[(2S,3S,8R,9S,10S,13R,14S,15R,16R,17R)-15-acetyloxy-17-[(2S)-3,4-di(butanoyloxy)-5-ethyl-6-methylheptan-2-yl]-16-hydroxy-10,13-dimethyl-2-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C39H66O15S2.2Na/c1-10-13-30(41)51-35(36(25(12-3)21(4)5)52-31(42)14-11-2)22(6)32-34(43)37(50-23(7)40)33-26-16-15-24-19-28(53-55(44,45)46)29(54-56(47,48)49)20-39(24,9)27(26)17-18-38(32,33)8;;/h21-22,24-29,32-37,43H,10-20H2,1-9H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2/t22-,24?,25?,26+,27-,28-,29-,32-,33+,34+,35?,36?,37+,38+,39-;;/m0../s1

InChI Key

HACDCFFQGRQGEQ-FYVHBMJCSA-L

Isomeric SMILES

CCCC(=O)OC([C@@H](C)[C@H]1[C@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C)OC(=O)C)O)C(C(CC)C(C)C)OC(=O)CCC.[Na+].[Na+]

Canonical SMILES

CCCC(=O)OC(C(C)C1C(C(C2C1(CCC3C2CCC4C3(CC(C(C4)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)C)OC(=O)C)O)C(C(CC)C(C)C)OC(=O)CCC.[Na+].[Na+]

Synonyms

clathsterol

Origin of Product

United States

Comparison with Similar Compounds

Clathsterol belongs to a broader class of marine-derived sterols and triterpenes with antiviral activity. Below is a detailed comparison with structurally or functionally related compounds:

Anti-HIV-1 Reverse Transcriptase Activity

This compound inhibits HIV-1 RT at 10 µM . Comparable compounds include:

Compound Source Mechanism IC₅₀/Activity Reference ID
This compound Clathria sp. (marine sponge) Competitive inhibition 10 µM
α-Amyrenone Protium heptaphyllum Competitive inhibition 3.3 µM
Bryonolic acid Cucurbitaceae family RT inhibition 5.3 µM
Butyrospermol Camellia japonica RT inhibition 3.1 µM
Cycloartenol ferulate Rice bran Competitive inhibition 2.2 µM

Key Findings :

  • This compound’s potency (10 µM) is lower than that of α-amyrenone (3.3 µM) and cycloartenol ferulate (2.2 µM), suggesting structural modifications (e.g., sulfation) may reduce efficacy against HIV-1 RT compared to non-sulfated triterpenes .
SARS-CoV-2 Main Protease (Mpro) Inhibition

This compound has been studied computationally for SARS-CoV-2 inhibition. Its docking score (-2.20 kcal/mol) is lower than other marine compounds like mirabilin-G (-7.38 kcal/mol), but it forms four hydrogen bonds with Mpro residues (CYS145, HIS163, THR26, GLY143) .

Compound Target Protein Docking Score (kcal/mol) Key Interactions Reference ID
This compound SARS-CoV-2 Mpro -2.20 4 H-bonds (CYS145, HIS163, etc.)
Mirabilin-G SARS-CoV-2 Mpro -7.38 1 H-bond (GLU166)
Manzamine A SARS-CoV-2 Mpro -10.5 Domain II binding
Microspinosamide SARS-CoV-2 Mpro -16.8 Hydrophobic interactions

Key Findings :

Drug-Likeness and Pharmacological Limitations

This compound and related marine compounds often violate Lipinski’s Rule of 5 (e.g., molecular weight >500 Da, polar sulfate groups), limiting oral bioavailability . For example:

  • This compound : High polarity due to sulfation; poor membrane permeability .
  • Microspinosamide: Cyclic depsipeptide with low metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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